
2-(Benzyloxy)-1-phenylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Benzyloxy)-1-phenylethan-1-amine” is a chemical compound that falls under the category of organic compounds. It contains a benzene ring with a benzyloxy group and an amine group attached to an ethane backbone . This compound can be involved in various chemical reactions due to the presence of these functional groups .
Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .Scientific Research Applications
Synthesis and Reactivity
The reactivity of aromatic amines, including compounds structurally similar to 2-(Benzyloxy)-1-phenylethan-1-amine, plays a crucial role in the synthesis of polymers and materials with specific properties. For instance, the study of curing systems for benzoxazine with amine showcases the reactivity of amines in creating thermosetting resins with enhanced chemical structure and material properties, suggesting potential applications in high-performance coatings and adhesives (Sun et al., 2015).
Polymer Science and Materials Engineering
Research into triarylamine-bearing poly(1,4-phenylenevinylene) explores the facile preparation of polymers with durable aminium polyradicals. These materials exhibit unique electronic properties suitable for advanced applications in organic electronics and photonics (Kurata et al., 2007).
Sensing Applications
The development of lanthanide metal-organic frameworks for sensing applications is an innovative area of research. These frameworks are capable of detecting amines and small organic molecules, highlighting the potential of such compounds in the fabrication of sensitive and selective sensors for environmental monitoring and diagnostics (Wang et al., 2018).
Chemical Binding and Interaction Studies
Research into chiral bimetallic boronic esters reveals insights into the donor-acceptor interactions with amines, offering valuable information for the development of NMR chiral-shift reagents and the design of molecular recognition systems (Nozaki et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular components, potentially influencing cellular processes .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other amines, possibly through nucleophilic reactions . These reactions could lead to changes in the structure or function of the target molecules, thereby influencing their activity.
Biochemical Pathways
It is plausible that this compound could influence pathways involving amines and their derivatives . The downstream effects of these interactions could include changes in cellular signaling, metabolism, or other physiological processes.
Pharmacokinetics
Similar compounds have been shown to undergo rapid degradation in biological systems . This could potentially impact the bioavailability of 2-(Benzyloxy)-1-phenylethan-1-amine, influencing its efficacy and duration of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals could potentially affect the stability of this compound and its ability to interact with its targets . Additionally, the physiological environment within the body, including factors such as the presence of enzymes or other biomolecules, could also influence the action of this compound.
Properties
IUPAC Name |
1-phenyl-2-phenylmethoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-15(14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10,15H,11-12,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNPFYANVKDFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127001-22-3 |
Source


|
| Record name | 2-(benzyloxy)-1-phenylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride](/img/structure/B2980905.png)
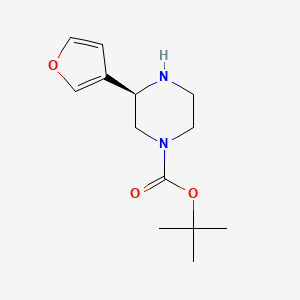
![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2980909.png)
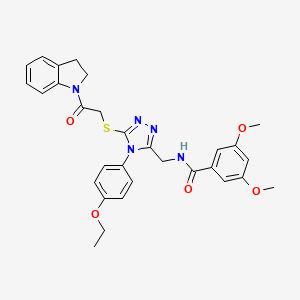
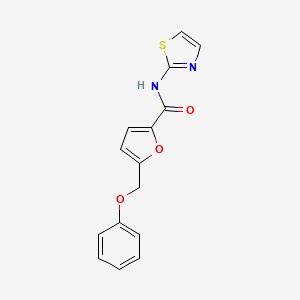

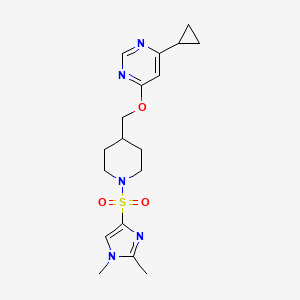
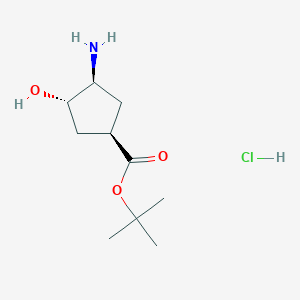
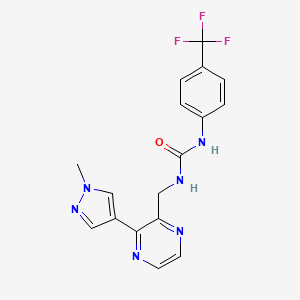


![2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2980924.png)
![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2980927.png)
